Einecs 275-520-6

Surfactant Design Emulsifier Selection Lipophilicity

EINECS 275-520-6 (CAS 71486-47-0) is a stoichiometric 1:1 N-methylcyclohexylamine stearate salt. Key advantages: - Lipophilicity (LogP 8.26) and hydrogen bonding enable W/O emulsion stability and corrosion inhibition. - Thermal stability (b.p. >518°C, vapor pressure 3.78E-12 mmHg) suits high-temperature lubricants/release agents. - Bromhexine building block in stable salt form, easier handling vs. free amine.

Molecular Formula C25H51NO2
Molecular Weight 397.7 g/mol
CAS No. 71486-47-0
Cat. No. B15179139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 275-520-6
CAS71486-47-0
Molecular FormulaC25H51NO2
Molecular Weight397.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.CNC1CCCCC1
InChIInChI=1S/C18H36O2.C7H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-8-7-5-3-2-4-6-7/h2-17H2,1H3,(H,19,20);7-8H,2-6H2,1H3
InChIKeyRDSVHGAVMQCGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EINECS 275-520-6 Industrial Compound Overview


EINECS 275-520-6 (CAS 71486-47-0), chemically defined as stearic acid, compound with N-methylcyclohexylamine (1:1), is an amine-fatty acid salt with a molecular formula of C25H51NO2 and a molecular weight of 397.7 g/mol [1]. As a salt formed from the acid-base reaction of stearic acid and N-methylcyclohexylamine, this compound integrates the hydrophobic characteristics of the long-chain fatty acid with the basic properties of the secondary amine, yielding a substance with distinctive physicochemical properties that influence its behavior in industrial formulations .

EINECS 275-520-6 Substitution Risks


While numerous amine-fatty acid salts exist, the specific combination of N-methylcyclohexylamine and stearic acid in EINECS 275-520-6 imparts a unique balance of properties that cannot be reliably replicated by generically substituting other amine stearates. The cyclohexyl and methyl substituents on the nitrogen atom, along with the 1:1 stoichiometry with stearic acid, dictate specific molecular interactions, including hydrogen bonding capacity and lipophilicity, which critically influence solubility, phase behavior, and performance in applications such as surfactants, emulsifiers, and corrosion inhibitors [1]. Substituting with a different amine, such as triethylamine or ethanolamine, will alter these fundamental properties, potentially leading to suboptimal or even non-functional formulations .

EINECS 275-520-6 Analog Comparison


Molecular Weight and Lipophilicity Differentiation

The molecular weight of EINECS 275-520-6 is 397.7 g/mol, derived from its composition of stearic acid and N-methylcyclohexylamine [1]. In contrast, a close analog, triethylamine stearate (CAS 16207-83-3), has a significantly lower molecular weight of 385.7 g/mol . This 12.0 g/mol difference in molecular weight translates to altered lipophilicity and bulkiness of the amphiphilic molecule.

Surfactant Design Emulsifier Selection Lipophilicity

Hydrogen Bonding and Polar Surface Area Differentiation

EINECS 275-520-6 possesses a computed topological polar surface area (TPSA) of 49.3 Ų and a hydrogen bond donor count of 2 [1]. In comparison, a related amine stearate, triethanolamine stearate, exhibits a higher TPSA (e.g., >60 Ų) due to its multiple hydroxyl groups [2]. The lower TPSA of EINECS 275-520-6 indicates reduced hydrophilicity and lower capacity for hydrogen bonding compared to hydroxylated amine salts.

Solubility Modulation Formulation Stability Intermolecular Interactions

Lipophilicity Comparison for Non-Polar Formulations

The computed LogP (octanol-water partition coefficient) for EINECS 275-520-6 is 8.26 [1]. This high value reflects strong hydrophobicity. In comparison, triethanolamine stearate, a common hydrophilic emulsifier, exhibits a LogP value substantially lower (e.g., <4) due to the presence of multiple hydroxyl groups [2].

Lipophilicity Partition Coefficient Formulation Design

Thermal Stability for Industrial Processing

EINECS 275-520-6 has a reported boiling point of 518.6°C at 760 mmHg and a vapor pressure of 3.78E-12 mmHg at 25°C [REFS-1, REFS-2]. In contrast, a typical low-molecular-weight amine stearate, such as ammonium stearate (CAS 1002-89-7), boils at 359.4°C at 760 mmHg .

Thermal Stability Process Engineering High-Temperature Applications

Corrosion Inhibition on Carbon Steel

The amine component of EINECS 275-520-6, N-methylcyclohexylamine, has been documented to provide corrosion protection to carbon steel . While sodium stearate, a widely used fatty acid salt, lacks this inherent corrosion-inhibiting amine functionality, EINECS 275-520-6 combines the hydrophobic barrier properties of stearic acid with the film-forming and protective characteristics of the amine.

Corrosion Inhibition Metal Protection Industrial Fluids

Synthetic Intermediate vs. Inorganic Stearates

The N-methylcyclohexylamine component is a recognized intermediate in pharmaceutical synthesis, notably for bromhexine hydrochloride, a mucolytic agent . In contrast, metallic stearates (e.g., zinc stearate, calcium stearate) are primarily used as lubricants or stabilizers and do not serve as reactive intermediates for nitrogen-containing drug molecules.

Chemical Intermediate Organic Synthesis Pharmaceutical Building Block

EINECS 275-520-6 Applications


Corrosion Inhibitor for Non-Aqueous Fluids

The combination of high lipophilicity (LogP 8.26), low TPSA (49.3 Ų), and the corrosion-inhibiting properties of the N-methylcyclohexylamine moiety make EINECS 275-520-6 a strong candidate for formulating corrosion inhibitors in hydrocarbon-based lubricants, hydraulic fluids, and metalworking fluids where water solubility is undesirable [REFS-1, REFS-2].

Water-in-Oil Emulsifier for Cosmetics & Industry

The high LogP (8.26) and low TPSA (49.3 Ų) of EINECS 275-520-6, compared to more hydrophilic amine stearates like triethanolamine stearate, suggest its preferential use in stabilizing water-in-oil (W/O) emulsions [1]. This is particularly relevant for formulations requiring high oil-phase compatibility, such as certain skincare creams, barrier creams, and industrial grease formulations.

High-Temperature Polymer Processing Additive

With a boiling point exceeding 518°C and an extremely low vapor pressure (3.78E-12 mmHg at 25°C), EINECS 275-520-6 offers superior thermal stability compared to lower-boiling amine stearates like ammonium stearate (BP 359.4°C) [REFS-1, REFS-2]. This makes it a more reliable internal lubricant or release agent for thermoplastics and thermosets processed at elevated temperatures.

N-Methylcyclohexylamine for Pharmaceutical Synthesis

For laboratories and manufacturers engaged in the synthesis of bromhexine or related pharmaceutical compounds, EINECS 275-520-6 provides a stearate salt form of the essential N-methylcyclohexylamine building block [1]. This offers an alternative to the free amine, which may have different handling and storage requirements.

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